molecular formula C18H16N2O5S2 B11265713 Methyl 3-[(4-acetamidophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 3-[(4-acetamidophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11265713
M. Wt: 404.5 g/mol
InChI Key: XYDUJBUIBDTYMB-UHFFFAOYSA-N
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Description

Methyl 3-[(4-acetamidophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a sulfamoyl group and an acetamidophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-acetamidophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: This step often involves the reaction of the benzothiophene derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetamidophenyl Moiety: This can be done via a coupling reaction, such as a Suzuki-Miyaura coupling, using a palladium catalyst and appropriate boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-acetamidophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

Methyl 3-[(4-acetamidophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-acetamidophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-nitrophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Methyl 3-[(4-aminophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 3-[(4-acetamidophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to the presence of the acetamidophenyl group, which can enhance its solubility and bioavailability. This structural feature may also confer specific binding properties to biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H16N2O5S2

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 3-[(4-acetamidophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C18H16N2O5S2/c1-11(21)19-12-7-9-13(10-8-12)20-27(23,24)17-14-5-3-4-6-15(14)26-16(17)18(22)25-2/h3-10,20H,1-2H3,(H,19,21)

InChI Key

XYDUJBUIBDTYMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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